Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one structure
97859-51-3 structure
Product name:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS No:97859-51-3
MF:C4H7NO3
MW:117.103281259537
MDL:MFCD27977273
CID:3038732
PubChem ID:2793787

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (S)-5-(Hydroxymethyl)oxazolidin-2-one
    • (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)
    • (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
    • (S)-5-Hydroxymethyl-2-oxazolidinone
    • 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-
    • CS-0053134
    • AS-52043
    • SCHEMBL3954454
    • P14223
    • 97859-51-3
    • EN300-7211291
    • MFCD27977273
    • LSYOFPBORRARMF-VKHMYHEASA-N
    • (S)-5-(hydroxylmethyl)oxazolidin-2-one
    • CS-0067235
    • AKOS025396273
    • (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
    • MDL: MFCD27977273
    • Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
    • InChI Key: LSYOFPBORRARMF-VKHMYHEASA-N
    • SMILES: C([C@@H]1CNC(=O)O1)O

Computed Properties

  • Exact Mass: 117.042593085g/mol
  • Monoisotopic Mass: 117.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 58.6Ų

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S357975-25mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
25mg
$ 295.00 2022-06-03
Chemenu
CM294729-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$1249 2021-08-18
TRC
S357975-2.5mg
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3
2.5mg
$ 50.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1927-500MG
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
500MG
¥ 1,702.00 2023-04-12
eNovation Chemicals LLC
D586480-250MG
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
250mg
$100 2024-07-21
Enamine
EN300-7211291-0.5g
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 95%
0.5g
$400.0 2023-05-29
Enamine
EN300-7211291-2.5g
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 95%
2.5g
$1078.0 2023-05-29
Chemenu
CM294729-1g
(S)-5-(Hydroxymethyl)oxazolidin-2-one
97859-51-3 95%
1g
$*** 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1927-250MG
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
250MG
¥ 1,042.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1927-1G
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
97859-51-3 97%
1g
¥ 2,640.00 2023-04-12

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol
1.1 Reagents: Potassium carbonate Solvents: Ethanol
Reference
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone
Cardillo, Giuliana; et al Sato, Toshio; et al, Tetrahedron, 1987, 43(11), 2505-12

Synthetic Circuit 2

Reaction Conditions
Reference
Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran
1.2 Reagents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Reference
An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones
Cardillo, Giuliana; et al, Tetrahedron, 1987, 43(11), 2505-12

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: Lead tetraacetate Solvents: Pyridine ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid
, India, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid
, India, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium methoxide Solvents: Diglyme
1.1 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ;  10 h, 160 °C
Reference
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives
Danielmeier, Karsten; et al Mullarky, Edouard; et al Pallavicini, Marco; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  16 h, 25 °C
Reference
Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Merckle, Ludovic; et al Danielmeier, Karsten; et al, ChemBioChem, 2005, 6(10), 1866-1874

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 10 min, 0 °C
Reference
New chemoenzymatic pathway for β-adrenergic blocking agents
Kamal, Ahmed; et al, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Potassium carbonate Solvents: Ethanol
Reference
Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone
Sato, Toshio; et al, Tetrahedron Letters, 1989, 30(28), 3701-2

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran ,  Water
Reference
Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone
, United States, , ,

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Purity:99%
Quantity:1g
Price ($):179.0